molecular formula C14H17NO3 B3000470 (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid CAS No. 1071536-01-0

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Cat. No.: B3000470
CAS No.: 1071536-01-0
M. Wt: 247.294
InChI Key: FXOKZDRRFCNBDA-YPMHNXCESA-N
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Description

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both an ethyl group and a phenyl group attached to the piperidine ring, along with a carboxylic acid functional group, makes this compound a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from a chiral synthon. For example, the regioselective aziridine ring opening, followed by Wittig olefination and ring-closing metathesis, can be employed to construct the piperidine ring with the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound often involves the use of chiral catalysts and advanced separation techniques to ensure high enantiomeric purity. Techniques such as enantioselective chromatography and crystallization are commonly used to separate the desired enantiomer from its racemic mixture .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. The piperidine ring is a common feature in many pharmaceuticals, and modifications of this compound can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the functional groups present and the target’s nature. The piperidine ring’s conformation and the presence of the carboxylic acid group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-tartaric acid: A chiral compound with two hydroxyl groups and two carboxylic acid groups, used in stereochemistry and as a resolving agent.

    (2R,3R)-2,3-butanediol: A chiral diol with applications in the production of polymers and as a chemical intermediate.

Uniqueness

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of both an ethyl and a phenyl group attached to the piperidine ring, along with the carboxylic acid group, provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds .

Properties

IUPAC Name

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-15-12(16)9-8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOKZDRRFCNBDA-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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